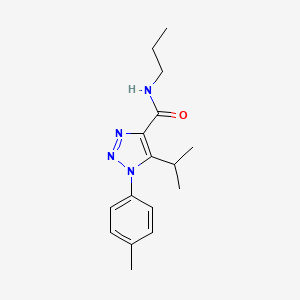
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, also known as IPA-3, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase, PAK1, which plays a critical role in cell signaling pathways.
Mécanisme D'action
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide works by binding to the ATP-binding site of PAK1, inhibiting its activity. PAK1 is a serine/threonine kinase that plays a critical role in cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. By inhibiting PAK1 activity, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide disrupts these pathways, leading to the inhibition of cell proliferation, migration, and invasion.
Biochemical and Physiological Effects:
Studies have shown that 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may be effective in preventing metastasis. 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has also been shown to have neuroprotective effects and may be a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is its specificity for PAK1, which allows for the selective inhibition of PAK1 activity without affecting other kinases. However, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has a relatively short half-life, which can limit its effectiveness in vivo. Additionally, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide. One area of research is the development of more potent and selective inhibitors of PAK1. Additionally, studies are needed to determine the optimal dosage and administration of 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide for cancer therapy. Further research is also needed to determine the potential of 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in the treatment of neurodegenerative diseases and cardiovascular diseases. Finally, studies are needed to determine the potential of 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Conclusion:
In conclusion, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a potent inhibitor of PAK1 that has been widely used in scientific research. Its specificity for PAK1 makes it a valuable tool for studying the role of PAK1 in various cellular processes. 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has potential applications in cancer therapy, neurodegenerative diseases, and cardiovascular diseases. However, further research is needed to determine its optimal dosage, administration, and potential in combination with other cancer therapies.
Méthodes De Synthèse
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-1-isopropyl-1H-1,2,3-triazole with p-toluidine, followed by the reaction with propylamine, and finally with 4-cyanobenzoyl chloride. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been widely used in scientific research to study the role of PAK1 in various cellular processes, including cell proliferation, migration, and invasion. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, 5-isopropyl-N-propyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has been used to study the role of PAK1 in neurodegenerative diseases, such as Alzheimer's disease, and in cardiovascular diseases.
Propriétés
IUPAC Name |
1-(4-methylphenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-5-10-17-16(21)14-15(11(2)3)20(19-18-14)13-8-6-12(4)7-9-13/h6-9,11H,5,10H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCCEPPPKPLNQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

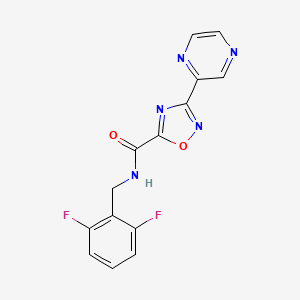
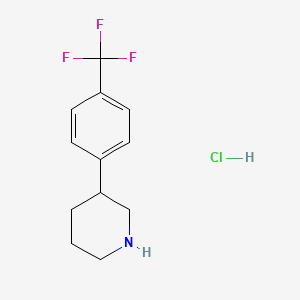
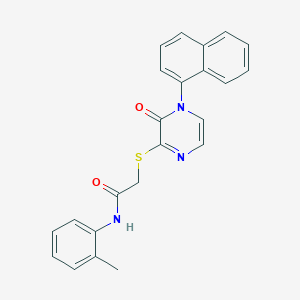
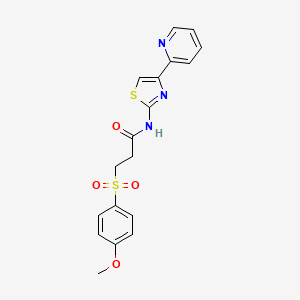
![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-3-methoxybenzenecarboxamide](/img/structure/B2850939.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2850942.png)

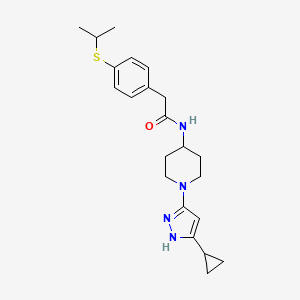

![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)
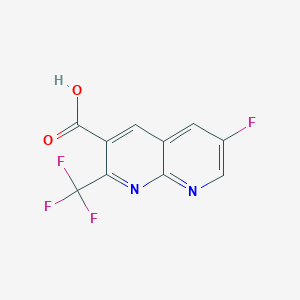
![Ethyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2850951.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)